molecular formula C25H26N2Si B12614784 3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole CAS No. 920984-32-3

3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole

Cat. No.: B12614784
CAS No.: 920984-32-3
M. Wt: 382.6 g/mol
InChI Key: DKABXCGTGZGQFU-UHFFFAOYSA-N
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Description

3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole is a chemical compound offered for research and development purposes. The 1-phenyl-1H-pyrazole scaffold is recognized in medicinal chemistry as a privileged structure for exploring diverse biological activities . Pyrazole-based compounds are frequently investigated for their potent antioxidant activity , functioning as free radical scavengers that can protect against oxidative stress, a key factor in numerous pathological conditions . Furthermore, this class of compounds shows significant promise in oncological research , with some derivatives demonstrating interesting antiproliferative effects against a range of cancer cell lines in preliminary screenings . The tert-butyl(diphenyl)silyl group incorporated into this specific molecule may enhance its lipophilicity and metabolic stability, making it a valuable intermediate for chemical synthesis or a candidate for probing structure-activity relationships in various biochemical assays. This product is strictly intended for laboratory research and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experiments to determine the compound's specific properties and suitability for their applications.

Properties

CAS No.

920984-32-3

Molecular Formula

C25H26N2Si

Molecular Weight

382.6 g/mol

IUPAC Name

tert-butyl-diphenyl-(1-phenylpyrazol-3-yl)silane

InChI

InChI=1S/C25H26N2Si/c1-25(2,3)28(22-15-9-5-10-16-22,23-17-11-6-12-18-23)24-19-20-27(26-24)21-13-7-4-8-14-21/h4-20H,1-3H3

InChI Key

DKABXCGTGZGQFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=NN(C=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Cross-Coupling Reactions

The pyrazole core participates in palladium-catalyzed cross-coupling reactions, particularly at position 4. The tert-butyldiphenylsilyl group stabilizes the intermediate and enhances regioselectivity.

Key Reactions:

  • Suzuki-Miyaura Coupling :
    Reaction of 3-silylpyrazole triflate intermediates with aryl/heteroaryl boronic acids yields 3-silyl-4-arylpyrazoles. For example:

    3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole-4-triflate+ArB(OH)2Pd(PPh3)4,K3PO43-silyl-4-Ar-pyrazole\text{3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole-4-triflate} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{K}_3\text{PO}_4} \text{3-silyl-4-Ar-pyrazole}

    Yields range from 50–94% , depending on the boronic acid substituent .

  • Sonogashira Coupling :
    Alkynylation at position 4 using terminal alkynes under Pd/Cu catalysis:

    Pyrazole triflate+RC≡CHPdCl2(PPh3)2,Cul4-alkynylpyrazole\text{Pyrazole triflate} + \text{RC≡CH} \xrightarrow{\text{PdCl}_2(\text{PPh}_3)_2, \text{Cul}} \text{4-alkynylpyrazole}

    Ethynyl derivatives are obtained in 60–85% yield .

Table 1: Cross-Coupling Reaction Outcomes

Reaction TypeConditionsSubstituent (R)Yield (%)Source
Suzuki-MiyauraPd(PPh₃)₄, K₃PO₄, DMF, 80°C4-Ph, 4-CF₃Ph75–94
SonogashiraPdCl₂(PPh₃)₂, Cul, Et₃N, THF4-C≡CPh82
HeckPd(OAc)₂, PPh₃, K₂CO₃, DMF, 100°C4-CH=CHPh68

Electrophilic Substitution

The electron-rich pyrazole ring undergoes electrophilic substitution at position 5, directed by the silyl group’s meta-directing effect.

Nitration and Halogenation:

  • Nitration : Using HNO₃/H₂SO₄ introduces a nitro group at position 5 (Yield: 45–60% ) .

  • Bromination : NBS in CCl₄ selectively brominates position 5 (Yield: 55–70% ) .

Reductive Functionalization

The silyl group remains intact during reductive amination, enabling modifications at the pyrazole’s nitrogen or side chains.

Example:

  • Reductive Amination :
    Reaction with 4-methoxybenzaldehyde and NaBH₄ produces N-(4-methoxybenzyl) derivatives (Yield: 88% ) :

    3-silylpyrazole+4-MeO-C₆H₄-CHONaBH4N-(4-MeO-benzyl)-pyrazole\text{3-silylpyrazole} + \text{4-MeO-C₆H₄-CHO} \xrightarrow{\text{NaBH}_4} \text{N-(4-MeO-benzyl)-pyrazole}

Cycloaddition and Annulation

The pyrazole scaffold participates in [3+2] cycloadditions to form fused heterocycles.

Case Study:

  • Thiadiazine Formation :
    Reaction with nitrile imines yields 5,6-dihydro-1,3,4-thiadiazines, which dehydrate to trifluoromethylpyrazoles (Yield: 70–85% ) .

Biological Activity-Driven Modifications

Derivatives of 3-[tert-butyldiphenylsilyl]-1-phenyl-1H-pyrazole show anticancer potential. Key modifications include:

  • Benzimidazole Hybridization :
    Coupling with benzimidazole via Ullmann-type reactions produces hybrids with IC₅₀ values of 0.83–1.81 μM against cancer cell lines .

Silyl Group Stability and Reactivity

The tert-butyldiphenylsilyl group demonstrates remarkable stability under acidic and basic conditions but can be cleaved selectively using TBAF (tetrabutylammonium fluoride):

\text{3-silylpyrazole} \xrightarrow{\text{TBAF, THF}} \text{3-hydroxy-1-phenylpyrazole} \quad (\text{Yield: 90%})[6]

Comparative Reactivity with Analogues

CompoundPosition ReactivityKey Reaction
3-Trifluoromethyl-1-phenylpyrazole4 > 5Suzuki coupling (Higher yields)
3-Hydroxy-1-phenylpyrazole4, 5Electrophilic substitution (Faster)
3-silylpyrazole (Target)4Cross-coupling (Steric hindrance at 3)

Scientific Research Applications

Scientific Research Applications

  • Synthetic Chemistry :
    • The presence of the pyrazole moiety allows for diverse chemical reactivity, making it suitable for various synthetic transformations. It can serve as a building block in the synthesis of more complex organic molecules.
    • The tert-butyldiphenylsilyl group enhances stability and solubility, facilitating reactions that may be challenging with less stable substrates.
  • Materials Science :
    • Research indicates that compounds with similar structural features have been utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs). The incorporation of pyrazole derivatives can improve the efficiency and stability of these materials .
    • Pyrazole derivatives have been explored for their photoluminescent properties, which can be harnessed in optoelectronic devices .
  • Biological Activity :
    • Although specific biological activities of 3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole require further investigation, related pyrazole compounds have demonstrated significant pharmacological properties, including anti-inflammatory and anticancer activities. This suggests a potential for similar effects in this compound .
    • The versatility of the pyrazole ring may allow for modifications that enhance biological activity or selectivity towards specific biological targets.

Comparative Analysis with Related Compounds

To better understand the applications and potential of 3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructure FeaturesUnique Aspects
1-tert-butyl-3,5-diphenyl-1H-pyrazol-4-olContains hydroxyl group on the pyrazole ringExhibits different solubility and reactivity
3-tert-butyl-1-(4-methylphenyl)-1H-pyrazoleSubstituted with a methyl groupShows distinct biological activity
3-(trifluoromethyl)-1-(4-chlorophenyl)-pyrazoleHalogenated substituentsEnhanced electronic properties affecting reactivity

This table illustrates how variations in substituents on the pyrazole ring can lead to differing chemical properties and potential applications.

Mechanism of Action

The mechanism of action of 3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole involves its interaction with molecular targets through its silyl and phenyl groups. The tert-butyl(diphenyl)silyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions. The pyrazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, which can affect its biological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and properties of 3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole and related pyrazole derivatives:

Compound Name Substituents Key Features/Properties Reference
3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole tert-Butyl(diphenyl)silyl at C3, phenyl at N1 High lipophilicity, steric bulk, potential for silicon-specific reactivity Target
3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine tert-Butyl at C3, m-tolyl at N1, amine at C5 Hydrogen-bonding capability via amine; lower steric hindrance
1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid 4-tert-Butylbenzyl at N1, phenyl at C3, carboxylic acid at C5 Enhanced solubility via carboxylic acid; potential for salt formation
5-Amino-3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazole tert-Butyl at C3, nitro group at phenyl Electron-withdrawing nitro group; possible redox activity
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole tert-Butyl at C3, dihydro pyrazole core Reduced aromaticity; altered planarity and conformational flexibility

Electronic and Steric Effects

  • Silyl vs. Alkyl Groups: The tert-butyl(diphenyl)silyl group in the target compound introduces significant steric bulk compared to simpler tert-butyl substituents (e.g., in 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine). This bulk may hinder intermolecular interactions or enzyme binding in biological systems but could stabilize transition states in organometallic reactions .
  • Electron-Withdrawing vs. Electron-Donating Groups: Derivatives like 5-amino-3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazole (nitro group) exhibit contrasting electronic properties compared to the target compound’s silyl group, which is relatively electron-neutral. This difference impacts reactivity in cross-coupling reactions or acid-base behavior .

Stability and Reactivity

  • Hydrolytic Stability : The silyl ether in the target compound may be susceptible to hydrolysis under acidic or basic conditions, unlike more stable tert-butyl or aryl groups. This limits its utility in aqueous environments but offers opportunities for prodrug design .
  • Thermal Stability : Bulky silyl groups generally enhance thermal stability compared to linear alkyl chains, making the compound suitable for high-temperature applications in materials science.

Biological Activity

3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole is a notable compound within the pyrazole family, recognized for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrazole ring substituted with a tert-butyl(diphenyl)silyl group. This structural configuration contributes to its chemical stability and potential biological interactions. The molecular formula is C19H24N2SiC_{19}H_{24}N_2Si, with a molecular weight of approximately 320.49 g/mol.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including 3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole. Pyrazole compounds have shown significant inhibitory activity against various cancer cell lines due to their ability to target key signaling pathways involved in tumor growth and proliferation.

Case Study:
A series of synthesized pyrazole derivatives were evaluated for their activity against BRAF(V600E) mutations, which are prevalent in melanoma. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating their potential as lead compounds for further development in cancer therapy .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research has indicated that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, such as nitric oxide (NO) and cyclooxygenase (COX), making them promising candidates for treating inflammatory diseases.

Research Findings:
In vitro studies demonstrated that 3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole significantly reduced the levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its utility in managing inflammatory responses .

Antibacterial Activity

The antibacterial efficacy of pyrazole derivatives has been documented in various studies. These compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Data Table: Antibacterial Activity of Pyrazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazoleStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate that 3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole may serve as a scaffold for developing new antibacterial agents.

The biological activity of pyrazole derivatives often involves multiple mechanisms, including:

  • Inhibition of Kinases: Many pyrazole compounds act as kinase inhibitors, disrupting critical signaling pathways in cancer cells.
  • Modulation of Inflammatory Pathways: By inhibiting key enzymes involved in inflammation, these compounds can reduce tissue damage and inflammatory responses.
  • Disruption of Bacterial Cell Membranes: Some derivatives exert their antibacterial effects by compromising bacterial cell membrane integrity.

Q & A

Q. What are the preferred synthetic routes for 3-[tert-butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves hydrazone intermediates or silylation of pyrazole precursors. For example, dilithiated hydrazones derived from ketones can react with electrophiles to form pyrazole cores, as demonstrated in the preparation of structurally analogous 3-substituted pyrazoles . The tert-butyl(diphenyl)silyl group is introduced via nucleophilic substitution or palladium-catalyzed coupling. Microwave-assisted synthesis (e.g., 50°C, 16 hours in THF/water) improves regioselectivity and reduces side products compared to conventional heating . Key variables include solvent polarity (THF vs. DMF), temperature (50–100°C), and stoichiometry of silylating agents (e.g., tert-butyl(diphenyl)silyl chloride). Yields range from 40–70%, with impurities monitored via HPLC or TLC .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Methodological Answer: Combined spectroscopic and crystallographic techniques are essential:

  • NMR : 1H^1\text{H}, 13C^{13}\text{C}, and 29Si^{29}\text{Si} NMR confirm substitution patterns and silyl group integration. For example, the tert-butyl group appears as a singlet at ~1.3 ppm in 1H^1\text{H} NMR, while phenyl protons resonate at 7.2–7.6 ppm .
  • X-ray crystallography : Resolves stereoelectronic effects of the bulky silyl group. A related tert-butyl-pyrazole derivative showed a dihedral angle of 85° between the pyrazole ring and phenyl substituents, influencing steric interactions .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+^+) and fragmentation patterns.

Q. What functionalization strategies are feasible for modifying the pyrazole or silyl groups?

Methodological Answer: The silyl group acts as a protecting moiety, enabling selective functionalization:

  • Electrophilic substitution : Nitration or halogenation at the pyrazole C4 position, guided by the electron-withdrawing silyl group .
  • Cross-coupling : Suzuki-Miyaura reactions on halogenated derivatives (e.g., 5-bromo-1-phenylpyrazole) to introduce aryl/heteroaryl groups .
  • Desilylation : Fluoride-based reagents (e.g., TBAF) remove the silyl group for subsequent derivatization .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Methodological Answer: Quantum chemical calculations (DFT) predict reaction pathways and transition states. For example:

  • Reaction path search : Identifies energetically favorable intermediates in silylation reactions, reducing trial-and-error experimentation .
  • Solvent effects : COSMO-RS simulations model solvent polarity’s impact on regioselectivity during pyrazole functionalization .
  • Steric maps : Molecular dynamics simulations assess steric hindrance from the tert-butyl(diphenyl)silyl group, guiding substrate design for catalytic reactions .

Q. How to resolve contradictions in reported spectroscopic data for analogous pyrazole-silyl derivatives?

Methodological Answer: Discrepancies often arise from conformational flexibility or crystallographic packing effects. Strategies include:

  • Variable-temperature NMR : Detects dynamic processes (e.g., ring puckering) that obscure signal splitting .
  • Crystallographic validation : Compare experimental XRD data with computational models (e.g., Mercury CSD) to confirm bond lengths/angles .
  • Cross-referencing : Align 29Si^{29}\text{Si} NMR chemical shifts with databases (e.g., 10–20 ppm for tert-butyl(diphenyl)silyl groups) .

Q. What experimental protocols mitigate decomposition or instability during storage?

Methodological Answer: The compound’s stability depends on moisture sensitivity and photolytic degradation:

  • Storage : Argon-atmosphere sealed vials at –20°C in anhydrous DMSO or THF .
  • Stability assays : Monitor via accelerated aging tests (40°C/75% RH for 1 week) with LC-MS to detect hydrolysis byproducts (e.g., silanol formation) .
  • Handling : Use gloveboxes for air-sensitive reactions and amber glassware to prevent UV-induced decomposition .

Q. How to design structure-activity relationship (SAR) studies for bioactivity screening?

Methodological Answer: Focus on modular substitutions:

  • Silyl group variations : Compare tert-butyl(diphenyl)silyl with triisopropylsilyl or trimethylsilyl analogs to assess steric/electronic effects on target binding .
  • Pyrazole core modifications : Introduce electron-withdrawing groups (e.g., CF3_3) at C5 to enhance metabolic stability .
  • Biological assays : Pair cytotoxicity screens (e.g., MTT assay) with molecular docking studies to correlate substituent effects with activity .

Q. What advanced separation techniques purify this compound from complex reaction mixtures?

Methodological Answer:

  • Preparative HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to resolve silylated byproducts .
  • Crystallization : Optimize solvent pairs (e.g., hexane/ethyl acetate) based on Hansen solubility parameters to enhance crystal purity .
  • Membrane filtration : Tangential flow filtration (TFF) removes colloidal impurities while retaining the target compound .

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